molecular formula Cl10O3Si4 B14632255 Decachlorotetrasiloxane CAS No. 56240-64-3

Decachlorotetrasiloxane

Cat. No.: B14632255
CAS No.: 56240-64-3
M. Wt: 514.9 g/mol
InChI Key: GOZMHSNJSADXPA-UHFFFAOYSA-N
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Description

Decachlorotetrasiloxane is a chemical compound with the molecular formula Si4Cl10. It belongs to the class of siloxanes, which are characterized by a backbone of alternating silicon and oxygen atoms. This compound is notable for its high chlorine content and its applications in various industrial and scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decachlorotetrasiloxane can be synthesized through the chlorination of tetrasiloxane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the complete chlorination of the siloxane backbone.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chlorination reactors. The process involves the continuous feeding of tetrasiloxane and chlorine gas into the reactor, where the reaction takes place. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Decachlorotetrasiloxane undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as water or alcohols, leading to the substitution of chlorine atoms with hydroxyl or alkoxy groups.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.

    Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of larger siloxane polymers.

Common Reagents and Conditions:

    Water: Used in hydrolysis reactions.

    Alcohols: Used in substitution reactions to form alkoxysilanes.

    Catalysts: Such as aluminum chloride (AlCl3) for chlorination reactions.

Major Products Formed:

    Silanols: Formed from hydrolysis.

    Alkoxysilanes: Formed from substitution reactions with alcohols.

    Siloxane Polymers: Formed from condensation reactions of silanols.

Scientific Research Applications

Decachlorotetrasiloxane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Utilized in the development of drug delivery systems and medical implants due to its biocompatibility.

    Industry: Applied in the production of silicone-based materials, such as sealants, adhesives, and coatings.

Mechanism of Action

The mechanism of action of decachlorotetrasiloxane involves its ability to undergo hydrolysis and condensation reactions. The hydrolysis of this compound produces silanol groups, which can further condense to form siloxane bonds. These reactions are crucial for the formation of siloxane polymers, which are widely used in various applications. The molecular targets and pathways involved in these reactions include the silicon-oxygen backbone and the formation of siloxane bonds.

Comparison with Similar Compounds

    Octamethylcyclotetrasiloxane (D4): A cyclic siloxane with a similar silicon-oxygen backbone but different substituents.

    Hexamethyldisiloxane: A linear siloxane with methyl groups instead of chlorine atoms.

    Decamethyltetrasiloxane: Another linear siloxane with methyl groups.

Uniqueness: Decachlorotetrasiloxane is unique due to its high chlorine content, which imparts distinct chemical reactivity compared to other siloxanes. This makes it particularly useful in applications requiring specific chemical modifications, such as the synthesis of chlorinated organosilicon compounds.

Properties

CAS No.

56240-64-3

Molecular Formula

Cl10O3Si4

Molecular Weight

514.9 g/mol

IUPAC Name

trichloro-[dichloro-[dichloro(trichlorosilyloxy)silyl]oxysilyl]oxysilane

InChI

InChI=1S/Cl10O3Si4/c1-14(2,3)11-16(7,8)13-17(9,10)12-15(4,5)6

InChI Key

GOZMHSNJSADXPA-UHFFFAOYSA-N

Canonical SMILES

O([Si](O[Si](Cl)(Cl)Cl)(Cl)Cl)[Si](O[Si](Cl)(Cl)Cl)(Cl)Cl

Origin of Product

United States

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